molecular formula C13H17N5O2 B11229832 methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B11229832
M. Wt: 275.31 g/mol
InChI Key: ZWGCDFBTJDDTDH-UHFFFAOYSA-N
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Description

Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS: 681428-42-2) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring via a methyl ester group. The methyl ester moiety enhances lipophilicity, which may improve cell membrane permeability compared to its carboxylic acid or amide analogs .

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

methyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H17N5O2/c1-17-11-10(7-16-17)12(15-8-14-11)18-5-3-9(4-6-18)13(19)20-2/h7-9H,3-6H2,1-2H3

InChI Key

ZWGCDFBTJDDTDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine, including methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, they act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and metabolism .

1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory response. In vitro studies have shown promising results in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .

1.3 Neurological Disorders
this compound may also have implications in neurological research. Its structural analogs have been studied for their effects on neurodegenerative diseases, with some derivatives showing the ability to cross the blood-brain barrier and exert neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various methodologies have been reported for synthesizing pyrazolo[3,4-d]pyrimidine derivatives with improved yields and purity .

2.2 Structure-Activity Relationships
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at specific positions on the pyrazole and piperidine rings can significantly influence biological activity. For example, substituents at the C(2) position of the pyrazolo core have been linked to enhanced PI3K inhibition .

Case Studies

Study Focus Findings
Tageldin et al., 2020Anti-inflammatory effectsIdentified several derivatives with significant COX inhibition; two showed promising anti-inflammatory activity in vivo .
PMC Article 2022Anticancer propertiesDemonstrated that certain pyrazolo derivatives effectively inhibited PI3K signaling pathways in cancer cells .
RSC Advances 2020Neuroprotective effectsReported that modified pyrazolo compounds exhibited neuroprotective properties in models of neurodegeneration .

Mechanism of Action

Comparison with Similar Compounds

Ethyl Ester Derivative

Compound : Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

  • Molecular Formula : C₁₄H₁₉N₅O₂
  • Molar Mass : 289.33 g/mol
  • Key Differences : Substitution of the methyl ester with an ethyl group increases molecular weight by ~18 g/mol. The ethyl ester may exhibit slightly improved metabolic stability but reduced solubility in aqueous media compared to the methyl analog .

Carboxamide Derivative

Compound : 1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Molecular Formula : C₁₂H₁₆N₆O
  • Molar Mass : 260.30 g/mol
  • Amides are less prone to hydrolysis, offering improved pharmacokinetic stability .

Carboxylic Acid Derivative

Compound : 1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

  • Molecular Formula : C₁₂H₁₅N₅O₂
  • Molar Mass : 261.28 g/mol
  • Key Differences : The carboxylic acid form is highly polar, limiting membrane permeability. However, it serves as a precursor for prodrug strategies (e.g., ester derivatives) to enhance bioavailability .

Phenyl-Substituted Analogs

Compound : Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

  • Molecular Formula : C₁₉H₂₁N₅O₂
  • Molar Mass : 351.41 g/mol
  • Key Differences : The phenyl group at the pyrazolo[3,4-d]pyrimidine 1-position increases steric bulk, which may enhance target selectivity but reduce solubility. Such modifications are common in kinase inhibitors to optimize binding to hydrophobic pockets .

Biological Activity

Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16N6O2\text{C}_{12}\text{H}_{16}\text{N}_{6}\text{O}_{2}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer progression.

Inhibition of Kinases

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of several protein kinases. For instance:

  • SRC Family Kinases : These kinases are involved in various signaling pathways related to cell growth and survival. Compounds similar to this compound have shown significant inhibitory effects on SRC family kinases, leading to reduced cell proliferation in cancer cell lines .
  • Other Targeted Kinases : Additional studies have demonstrated that these compounds can also inhibit kinases such as EGFR and VEGFR, which are crucial in tumor growth and angiogenesis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Target Kinase IC50 Value (µM) Cell Line Effect
Study ASRC0.5MDA-MB-231Significant inhibition
Study BEGFR0.8HCC827Reduced cell viability
Study CVEGFR0.6A549Decreased proliferation

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, this compound was evaluated for its antiproliferative effects against breast cancer cell lines. The compound demonstrated an IC50 value of 0.5 µM against MDA-MB-231 cells, indicating potent anticancer activity .

Case Study 2: Kinase Selectivity Profile

Another study investigated the selectivity profile of this compound against a panel of kinases. The results showed that while it effectively inhibited SRC family kinases, it displayed lower activity against other kinase families, suggesting a degree of selectivity that may minimize off-target effects .

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